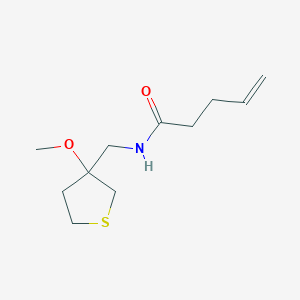

![molecular formula C17H15ClN4O3S2 B2477851 4-氯-N-[4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰氨基]苯基]苯甲酰胺 CAS No. 313231-23-1](/img/structure/B2477851.png)

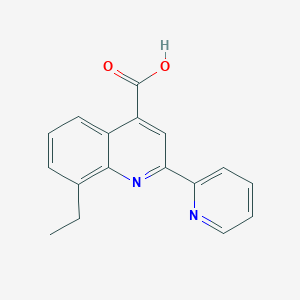

4-氯-N-[4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰氨基]苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiadiazole group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps. One possible method could involve a Friedel Crafts acylation followed by a Clemmensen Reduction . The specific synthesis pathway would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and thiadiazole groups would each contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. For example, reactions at the benzylic position could involve free radical bromination, nucleophilic substitution, or oxidation . The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its molecular weight, solubility, melting point, boiling point, and other properties .科学研究应用

合成和抗菌活性

一个研究途径涉及通过一系列反应(包括酯化和肼解)合成相关化合物,从而形成偶氮甲酸酯。这些合成化合物对致病菌和真菌表现出抗菌活性,突出了它们在开发新型抗菌剂方面的潜力 (Sah, Bidawat, Seth, & Gharu, 2014)。

抑制细菌分泌系统

另一项研究发现相关化合物类似物可抑制鼠疫耶尔森菌中的 III 型分泌系统,表明它们在预防或治疗细菌感染方面具有潜在应用。这项研究还涉及几种化合物的合成和评估,展示了不同的效力并建立了构效关系 (Kauppi et al., 2007)。

催化应用

研究还集中在催化应用上,例如在水性介质中使用相关化合物合成各种衍生物,强调了此类化合物在促进绿色化学方案中的作用 (Khazaei et al., 2015)。

抗癌活性

此外,已经合成并评估了类似化合物的衍生物对癌细胞系的促凋亡活性。这个研究方向展示了这些化合物在开发抗癌疗法中的潜力 (Yılmaz et al., 2015)。

抗菌和抗真菌作用

进一步的研究扩展到磺酰胺衍生物的合成和药理学评估,以了解它们的抗菌和抗真菌特性,显示出对各种细菌菌株和白色念珠菌的敏感性 (Sych et al., 2019)。

作用机制

Target of Action

Thiadiazole derivatives have been found to interact with a variety of molecular targets, including carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

For instance, some thiadiazole derivatives have been found to inhibit the growth of certain cell lines .

Result of Action

Some thiadiazole derivatives have been found to have cytotoxic properties, inhibiting the growth of certain cell lines .

安全和危害

未来方向

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring new synthesis methods, investigating its properties under different conditions, or studying its interactions with other compounds .

属性

IUPAC Name |

4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGHGSRBEXIBSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2477769.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2477770.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2477773.png)

![Ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]benzimidazolo[1,2-c]quinazolin-6-yl]sulfanylacetate](/img/structure/B2477774.png)

![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2477775.png)

![4,5-Dimethyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)

![4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2477779.png)